molecular formula C8H12B2F8N4Pd B154956 Tetrakis(acetonitrile)palladium(II) tetrafluoroborate CAS No. 21797-13-7

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate

Cat. No.: B154956
CAS No.: 21797-13-7
M. Wt: 444.2 g/mol
InChI Key: YWMRPVUMBTVUEX-UHFFFAOYSA-N
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Description

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is a coordination complex with the chemical formula Pd(CH₃CN)₄(BF₄)₂. It is a palladium-based compound where the palladium ion is coordinated by four acetonitrile ligands and balanced by two tetrafluoroborate anions. This compound is known for its role as a catalyst in various organic reactions, particularly in cross-coupling reactions.

Mechanism of Action

Target of Action

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate, also known as MFCD00043297, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions. The compound’s role is to lower the activation energy and speed up the reaction without being consumed in the process .

Mode of Action

The compound acts as a Lewis acid, accepting electron pairs from other molecules . It interacts with its targets by forming coordinate covalent bonds, which facilitates the breaking and forming of other bonds in the reactants . This leads to the conversion of reactants to products .

Biochemical Pathways

This compound is involved in various cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .

Result of Action

The result of the compound’s action is the successful completion of the chemical reaction it catalyzes. This leads to the formation of the desired product from the reactants . At the molecular level, this involves the breaking and forming of chemical bonds . At the cellular level, if used in biological systems, it could lead to the synthesis of complex organic molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is air sensitive and should be stored under an inert atmosphere . It is also soluble in water, which can influence its behavior in aqueous reaction mixtures . Temperature can affect the rate of the reactions it catalyzes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate can be synthesized by reacting palladium(II) chloride with acetonitrile in the presence of tetrafluoroboric acid. The reaction typically proceeds as follows: [ \text{PdCl}_2 + 4 \text{CH}_3\text{CN} + 2 \text{HBF}_4 \rightarrow \text{Pd(CH}_3\text{CN})_4(\text{BF}_4)_2 + 2 \text{HCl} ]

The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is typically purified by recrystallization or other suitable methods to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is involved in various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Bases: Such as sodium hydroxide or potassium carbonate.

    Solvents: Such as acetonitrile, dichloromethane, or ethanol.

    Other Ligands: Such as phosphines or amines.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are typically biaryl compounds or other coupled products .

Scientific Research Applications

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Bis(acetonitrile)dichloropalladium(II): Another palladium complex with acetonitrile ligands but different anions.

    Tetrakis(acetonitrile)copper(I) tetrafluoroborate: A similar compound with copper instead of palladium.

    Tetrakis(acetonitrile)silver(I) tetrafluoroborate: A similar compound with silver instead of palladium.

Uniqueness

Tetrakis(acetonitrile)palladium(II) tetrafluoroborate is unique due to its high catalytic activity and stability in various organic reactions. Its ability to facilitate a wide range of cross-coupling reactions makes it a valuable compound in both academic and industrial research .

Properties

IUPAC Name

acetonitrile;palladium(2+);ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H3N.2BF4.Pd/c4*1-2-3;2*2-1(3,4)5;/h4*1H3;;;/q;;;;2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMRPVUMBTVUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12B2F8N4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21797-13-7
Record name TETRAKIS(ACETONITRILE)PALLADIUM(II)TETRAFLUOROBORATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Tetrakis(acetonitrile)palladium(II) tetrafluoroborate a suitable catalyst for polymerization reactions?

A1: this compound demonstrates efficacy as a catalyst for polymerization reactions, particularly in the context of styrene vapor polymerization. Research indicates that this compound can be effectively deposited as a thin film, enabling its use in heterogeneous catalysis []. The deposited film seemingly functions as a single-site catalyst, contributing to the production of polymers with a narrow molecular weight distribution, suggesting a controlled polymerization process [].

Q2: How does the structure of this compound influence its catalytic activity?

A2: While the provided research doesn't delve into specific structure-activity relationships for this compound, it highlights its role in forming a 2:1 complex with the trans-chelating ligand 1,2-bis(2‘-pyridylethynyl)benzene []. This suggests that the compound's structure allows for coordination with specific ligands, potentially influencing its reactivity and catalytic properties. Further research focusing on structural modifications and their impact on activity would be beneficial.

Q3: What are the advantages of using a gas-phase polymerization technique with this compound?

A3: Utilizing gas-phase polymerization with a this compound thin film catalyst offers several advantages []. The technique allows for in situ monitoring of both catalyst deposition and polymer growth kinetics using tools like quartz crystal microbalances (QCM) []. This real-time monitoring capability provides valuable insights into the polymerization process. Additionally, the research indicates that the entire catalyst film participates in the polymerization, not just the surface, potentially leading to efficient monomer conversion [].

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